Cas no 941879-35-2 (1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea)

1-(4-Fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a fluorophenylmethyl group and a substituted indole moiety. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of biological pathways. The presence of the 4-fluorophenyl group enhances metabolic stability and binding affinity, while the 1-methylindole scaffold contributes to selective interactions with target proteins. Its well-defined structure allows for precise structure-activity relationship (SAR) studies, making it a valuable intermediate in drug discovery. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, facilitating its use in biochemical assays and preclinical research.
1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea structure
941879-35-2 structure
Product Name:1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea
CAS No:941879-35-2
MF:C17H16FN3O
MW:297.326847076416
CID:5499830
Update Time:2025-05-26

1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-fluorophenyl)methyl]-3-(1-methylindol-3-yl)urea
    • 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea
    • Inchi: 1S/C17H16FN3O/c1-21-11-15(14-4-2-3-5-16(14)21)20-17(22)19-10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20,22)
    • InChI Key: XAAWINRLHLPARR-UHFFFAOYSA-N
    • SMILES: N(CC1=CC=C(F)C=C1)C(NC1C2=C(N(C)C=1)C=CC=C2)=O

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Additional information on 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea

Introduction to 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea (CAS No. 941879-35-2) in Modern Chemical Biology and Medicinal Chemistry

1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea, identified by the CAS number 941879-35-2, represents a structurally sophisticated compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This molecule, characterized by its fluorinated aromatic ring and indole moiety linked via a urea functional group, exhibits a unique combination of chemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural framework of 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea incorporates several key pharmacophoric elements. The 4-fluorophenyl group introduces a fluorine atom into the aromatic system, which is well-documented for its ability to modulate metabolic stability, binding affinity, and electronic properties of bioactive molecules. In contrast, the 1-methyl-1H-indol-3-yl moiety contributes to the compound's solubility and potential interaction with biological targets. The urea linkage serves as a versatile pharmacophore, capable of forming hydrogen bonds with polar residues in proteins, thereby enhancing binding interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the fluorine atom in the 4-fluorophenyl ring may participate in π-stacking interactions with aromatic residues in protein targets, while the indole ring could engage in hydrophobic and hydrogen bonding interactions. These insights have guided the design of derivatives with optimized pharmacokinetic profiles.

In the context of drug discovery, 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea has been explored for its potential as an inhibitor or modulator of various biological pathways. For instance, preliminary studies indicate that this compound may interact with enzymes involved in metabolic disorders or signal transduction cascades. The presence of both fluorine and indole moieties allows for fine-tuning of electronic and steric properties, making it adaptable for targeting a wide range of therapeutic areas.

The indole scaffold is particularly noteworthy, as it is a common structural motif found in numerous bioactive natural products and approved drugs. Compounds featuring indole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a methyl group at the 1-position enhances lipophilicity, which can improve membrane permeability—a critical factor for oral bioavailability.

Moreover, the urea functional group has been extensively studied for its role in drug design due to its ability to form stable hydrogen bonds with biological targets. Urea-based compounds have shown efficacy in inhibiting enzymes such as kinases and proteases, which are often implicated in disease pathways. The specific positioning of the urea linkage in 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea ensures optimal orientation for such interactions.

Recent publications highlight the growing interest in fluorinated indole derivatives as pharmacological agents. Researchers have leveraged synthetic strategies to introduce fluorine atoms at various positions within the indole ring, resulting in compounds with enhanced potency and selectivity. For example, fluorination at the 2-position can significantly improve binding affinity by increasing metabolic stability and reducing susceptibility to enzymatic degradation.

The versatility of 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea extends beyond its potential as a standalone therapeutic agent. It serves as a valuable building block for generating libraries of derivatives through structural modifications such as halogenation, alkylation, or heterocyclic substitutions. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds.

In conclusion, 1-(4-fluorophenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea (CAS No. 941879-35-2) represents a compelling example of how structural complexity can be leveraged to develop bioactive molecules with tailored properties. Its combination of pharmacophoric elements—namely the 4-fluorophenyl, 1-methyl-1H-indol-3-yl, and urea moieties—makes it a versatile scaffold for medicinal chemistry innovation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in shaping the future of drug development.

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